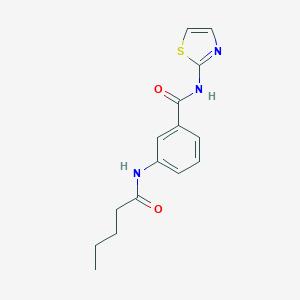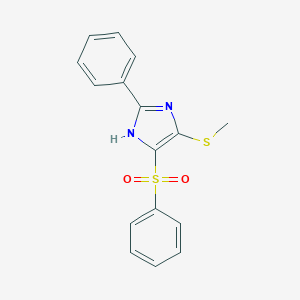
3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide, also known as PTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PTB belongs to the class of benzamide derivatives and has a molecular formula of C16H19N3O2S.
作用机制
3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide exerts its anticancer effects by targeting several key molecular pathways involved in cancer development and progression. It inhibits the activity of the protein kinase B (AKT) pathway, which is involved in cell proliferation and survival. 3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide also inhibits the expression of vascular endothelial growth factor (VEGF), which is responsible for promoting angiogenesis.
Biochemical and Physiological Effects
3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide has been shown to have several biochemical and physiological effects. It induces apoptosis in cancer cells by activating caspase-3 and caspase-9. It also inhibits the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs). Additionally, 3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of 3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide is its potential as a novel anticancer agent. It has shown promising results in preclinical studies and has the potential to be developed into a new class of drugs for cancer treatment. However, one of the limitations of 3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for research on 3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide. One area of interest is its use in combination with other anticancer drugs to enhance its efficacy. Another potential direction is the development of 3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide analogs with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanisms of action of 3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide and its potential applications in other disease areas.
合成方法
3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide can be synthesized through a multi-step process involving the condensation of 2-aminothiazole with 3-pentanone, followed by acylation with benzoyl chloride. The final product is obtained through purification by recrystallization.
科学研究应用
3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that 3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide inhibits the growth of cancer cells by inducing apoptosis and suppressing angiogenesis.
属性
产品名称 |
3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide |
|---|---|
分子式 |
C15H17N3O2S |
分子量 |
303.4 g/mol |
IUPAC 名称 |
3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C15H17N3O2S/c1-2-3-7-13(19)17-12-6-4-5-11(10-12)14(20)18-15-16-8-9-21-15/h4-6,8-10H,2-3,7H2,1H3,(H,17,19)(H,16,18,20) |
InChI 键 |
ZWWBRIDZYBHOJV-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=CC(=C1)C(=O)NC2=NC=CS2 |
规范 SMILES |
CCCCC(=O)NC1=CC=CC(=C1)C(=O)NC2=NC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-1,3-benzodioxol-5-yl-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B258894.png)

![4-(4-Fluoro-phenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B258897.png)
![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,4-dimethoxybenzamide](/img/structure/B258899.png)
![N-[2-(2-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B258902.png)
![7-butyl-3,4-dihydro-2H-[1,4]oxazepino[6,7-c]quinoline-5,6-dione](/img/structure/B258903.png)
![3-[2-(Dimethylamino)ethyl]-5-methyl-5-(4-propoxyphenyl)imidazolidine-2,4-dione](/img/structure/B258905.png)
![N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide](/img/structure/B258907.png)



![1-(Dimethylamino)-3-[(3-ethylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B258920.png)
![6-Fluoro-7-[4-(4-fluorophenyl)-1-piperazinyl]-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B258922.png)
![N-Benzyl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B258923.png)